molecular formula C16H15N3O3 B2440503 methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate CAS No. 1993057-81-0

methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate

Cat. No.: B2440503
CAS No.: 1993057-81-0
M. Wt: 297.314
InChI Key: FSIBJRQFMUWWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C16H15N3O3 and its molecular weight is 297.314. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-6-3-4-7-12(11)15-17-14(22-18-15)10-19-9-5-8-13(19)16(20)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIBJRQFMUWWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications of this compound based on diverse scientific literature.

Synthesis

The compound can be synthesized through various chemical reactions involving pyrrole derivatives and oxadiazole intermediates. The general synthetic route involves the reaction of methyl pyrrole-2-carboxylate with a suitable oxadiazole precursor, often requiring specific catalysts or conditions to achieve optimal yields.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including drug-resistant tuberculosis pathogens. A study reported that pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as <0.016μg/mL<0.016\,\mu g/mL against Mycobacterium tuberculosis .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the pyrrole and oxadiazole rings in modulating biological activity. For example:

  • Electron-withdrawing groups on the phenyl ring enhance potency.
  • Bulky substituents in specific positions contribute to improved binding affinity and selectivity for biological targets.

Table 1 summarizes key findings from various studies regarding the biological activity of related compounds:

CompoundMIC (μg/mL)Target PathogenAdditional Notes
Compound 10.016M. tuberculosisExcellent stability and low cytotoxicity
Compound 20.031Staphylococcus aureusEffective against methicillin-resistant strains
Compound 30.050E. coliModerate activity; requires further optimization

The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific enzymes or pathways critical for microbial survival. For instance, compounds targeting the MmpL3 protein in M. tuberculosis disrupt mycolic acid biosynthesis, leading to bacterial cell death .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Anti-Tuberculosis Activity : A series of pyrrole derivatives were tested in vitro and in vivo against drug-resistant strains of M. tuberculosis, showing promising results in reducing bacterial load in infected mice .
  • Antimicrobial Screening : A comprehensive screening of oxadiazole-containing compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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